molecular formula C20H20ClN5O4S3 B2928312 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 896032-06-7

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2928312
M. Wt: 526.04
InChI Key: COTOJRMZEGIXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H20ClN5O4S3 and its molecular weight is 526.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Structural Derivatives

The synthesis of related thiadiazole compounds, including those with sulfamoyl and benzamide groups, involves innovative techniques that enhance their structural diversity and potential applications. For instance, the microwave-assisted synthesis of Schiff's bases containing a thiadiazole scaffold coupled with benzamide groups highlights a solvent-free, efficient method yielding compounds with significant anticancer activity (Tiwari et al., 2017). This method's efficiency in producing biologically active compounds underscores the versatility of thiadiazole derivatives in medicinal chemistry.

Anticancer Properties

Research into thiadiazole derivatives reveals promising anticancer properties. The synthesis of novel Schiff’s bases that include thiadiazole and benzamide groups has led to compounds exhibiting substantial in vitro anticancer activity against several human cancer cell lines. These studies indicate the potential of such derivatives in developing new anticancer agents (Tiwari et al., 2017).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal applications of thiadiazole derivatives are significant. For example, compounds synthesized from 5-(bromoacetyl) salicylamide and thiourea derivatives have been screened for their antifungal activity, demonstrating the potential of these compounds in treating fungal infections (Narayana et al., 2004).

properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4S3/c1-26(2)33(29,30)15-9-7-13(8-10-15)18(28)23-19-24-25-20(32-19)31-12-17(27)22-11-14-5-3-4-6-16(14)21/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTOJRMZEGIXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

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